LY2780301 LY2780301 LY2780301 is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor LY2780301 binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway, thereby leading to inhibition of cell proliferation and the induction of apoptosis in tumor cells. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1562527
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LY2780301

CAS No.:

Cat. No.: VC1562527

Molecular Formula:

Molecular Weight:

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

LY2780301 -

Specification

IUPAC Name NONE
Appearance Solid powder

Introduction

Chemical Properties and Structure

LY2780301 is characterized by specific chemical properties that contribute to its pharmacological activity. The compound has a molecular formula of C25H27F4N7O with a molecular weight of 517.52 Da . Its CAS number is 1226801-23-5, which serves as its unique identifier in chemical databases . The compound's structure enables it to effectively target both p70 S6 kinase and AKT proteins through ATP-competitive inhibition.

The physical properties of LY2780301 contribute to its oral bioavailability, which is a significant advantage for clinical applications. The compound requires special storage conditions and is typically shipped with blue ice to maintain stability .

Availability and Formulation

LY2780301 is available in various quantities for research purposes. The following table summarizes the commercial availability of the compound:

SpecificationPrice (¥)Availability
25 mg13,9008-10 weeks
50 mg18,3008-10 weeks
100 mg23,5008-10 weeks

The compound is primarily available for research purposes and has been used in clinical trials at doses ranging from 100 mg to 500 mg daily .

Mechanism of Action

LY2780301 functions as a dual inhibitor targeting two critical components of the PI3K/AKT/mTOR signaling pathway: Akt and p70 S6 kinase. The compound is highly selective and functions as an ATP-competitive inhibitor against these targets .

Akt Inhibition

The compound binds to and inhibits the activity of Akt (protein kinase B), which is a central node in the PI3K/Akt signaling pathway . By inhibiting Akt, LY2780301 disrupts downstream signaling events that contribute to tumor cell proliferation and survival. This inhibition may result in decreased phosphorylation of multiple Akt substrates involved in cell cycle progression, metabolism, and anti-apoptotic signaling.

p70 S6 Kinase Inhibition

In addition to targeting Akt, LY2780301 inhibits p70 S6 kinase, a downstream effector of the mTOR complex 1 (mTORC1) . The p70 S6 kinase is responsible for phosphorylating the S6 ribosomal protein, which regulates protein synthesis and cell growth. Inhibition of this kinase further contributes to the antiproliferative effects of LY2780301.

Pathway Significance

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancer types through mechanisms including activating mutations, gene amplifications, or loss of negative regulators like PTEN . These alterations lead to constitutive activation of the pathway, promoting tumor growth, metastasis, and resistance to various therapeutic agents. By targeting both Akt and p70 S6 kinase, LY2780301 provides a dual-targeting approach that may enhance its antineoplastic efficacy compared to single-target inhibitors.

Clinical Development

LY2780301 has undergone several clinical trials to assess its safety, efficacy, and pharmacokinetic properties, both as a monotherapy and in combination with other anticancer agents.

First-in-Human Phase I Study

The initial clinical evaluation of LY2780301 was conducted in a first-in-human phase I study to determine the recommended phase II dose, assess safety, and evaluate preliminary antitumor activity in patients with advanced solid tumors .

In this trial, LY2780301 was administered at total daily doses ranging from 100 mg to 500 mg. The compound demonstrated a favorable safety profile with no dose-limiting toxicities observed during the first cycle of treatment . The most common treatment-related adverse events included constipation, fatigue, nausea, diarrhea, and vomiting. More severe (grade 3/4) toxicities potentially related to treatment included anemia, increased ALT/AST, and increased GGT .

Pharmacodynamic assessments revealed inhibition of phosphorylated S6 (pS6) in skin samples from more than 50% of patients receiving 400-500 mg per day, indicating target engagement at these dose levels . The best clinical response observed was prolonged stable disease, with no partial or complete responses documented.

Combination with Gemcitabine

A subsequent phase IB trial investigated LY2780301 in combination with gemcitabine in patients with advanced or metastatic solid tumors harboring molecular alterations in the PI3K/AKT/mTOR pathway .

The maximum tolerated dose (MTD) was determined to be 500 mg of LY2780301 once daily with gemcitabine administered at 750 mg/m² on days 1, 8, and 15 of a 28-day cycle . Dose-limiting toxicities included grade IV thrombocytopenia, grade III skin rash, and grade III elevations in alkaline phosphatase, gamma glutamyltransferase, and alanine aminotransferase, each occurring in one patient.

The most common adverse events reported in this combination study were:

Adverse EventIncidence (%)
Anemia84%
Fatigue84%
Transaminase increase74%
Thrombocytopenia74%
Nausea/vomiting70%
Neutropenia68%
Lymphopenia56%

The efficacy assessment showed a partial response in two patients (5% of the evaluable population), with a disease control rate of 74% at cycle 2 . This combination demonstrated manageable toxicity and encouraging antitumor activity, particularly in patients with molecular alterations of the PI3K/AKT/mTOR pathway.

TAKTIC Trial: Combination with Paclitaxel

The TAKTIC phase IB/II trial investigated LY2780301 in combination with paclitaxel for the treatment of HER2-negative metastatic breast cancer . This trial reported a promising objective response rate of 64% with this combination.

The study included an ancillary investigation analyzing circulating tumor DNA (ctDNA) to assess its predictive value for treatment response and to identify potential mechanisms of resistance. An interesting finding was the observation of higher MLK4 copy number in post-progression plasma samples, suggesting a potential mechanism of resistance to the LY2780301/paclitaxel combination .

Pharmacokinetics

The pharmacokinetic profile of LY2780301 has been characterized in clinical studies. The compound demonstrated significant interpatient variability in plasma exposure, with less than linear increases in exposure with increasing doses .

Preliminary pharmacokinetic parameters included:

  • Apparent clearance (CL/F): 4.5 L/h

  • Half-life (t½): 24 hours

Plasma concentrations of LY2780301 exceeded the predicted efficacious levels in all patients, with AUC0-24h values greater than 25,000 ng*hr/mL . The long half-life of approximately 24 hours supports once-daily dosing.

The compound appears to undergo metabolism, with a didesmethyl metabolite identified in plasma samples. Interestingly, a positive correlation was observed between the exposure to this metabolite and the inhibition of pS6 in skin samples, suggesting that the metabolite may contribute to the pharmacological activity of LY2780301 .

Target Patient Populations

Based on its mechanism of action, LY2780301 has been primarily investigated in patients with tumors harboring molecular alterations in the PI3K/AKT/mTOR pathway .

Molecular Selection Criteria

In the phase IB trial combining LY2780301 with gemcitabine, patients were selected based on the presence of specific molecular alterations. The most common alterations observed in the study population included:

Molecular AlterationFrequency (%)
PI3K mutations/amplifications60%
PTEN gene/protein inactivation42%

These alterations are associated with hyperactivation of the PI3K/AKT/mTOR pathway and may predict sensitivity to pathway inhibitors like LY2780301 .

Cancer Types

LY2780301 has been investigated in various solid tumors, with specific studies focusing on:

  • Advanced/metastatic solid tumors (phase I monotherapy)

  • Advanced/metastatic solid tumors with PI3K/AKT/mTOR pathway alterations (combination with gemcitabine)

  • HER2-negative metastatic breast cancer (TAKTIC trial, combination with paclitaxel)

The compound has shown particular promise in breast cancer when combined with paclitaxel, achieving a 64% objective response rate in the TAKTIC trial .

Comparison with Other AKT Inhibitors

LY2780301 represents one of several AKT inhibitors that have been developed for cancer treatment. Other compounds in this class include ipatasertib, which has been evaluated in triple-negative breast cancer (TNBC).

While ipatasertib failed to improve pathological response rates after neoadjuvant therapy for early TNBC, it led to better survival outcomes in metastatic TNBC . The dual inhibition of both Akt and p70 S6 kinase by LY2780301 distinguishes it from pure AKT inhibitors and may provide advantages in terms of pathway inhibition.

Biomarkers and Resistance Mechanisms

Identifying biomarkers that predict response to LY2780301 and understanding mechanisms of resistance are crucial for optimizing the clinical utility of this compound.

Predictive Biomarkers

The presence of alterations in the PI3K/AKT/mTOR pathway appears to be associated with sensitivity to LY2780301, particularly when combined with chemotherapy agents like gemcitabine or paclitaxel .

Circulating tumor DNA (ctDNA) analysis has been investigated as a potential predictive biomarker. The TAKTIC trial included a comprehensive ctDNA analysis to correlate baseline ctDNA status with prognosis and to assess the predictive value of ctDNA after 7 weeks of treatment .

Resistance Mechanisms

Analysis of post-progression plasma samples in the TAKTIC trial identified an increase in MLK4 copy number, suggesting a potential mechanism of acquired resistance to the LY2780301/paclitaxel combination . MLK4 (Mixed Lineage Kinase 4) may activate alternative signaling pathways that bypass the inhibition of the PI3K/AKT/mTOR pathway, leading to treatment resistance.

Understanding these resistance mechanisms is essential for developing strategies to overcome or prevent resistance, such as combination approaches targeting multiple pathways simultaneously.

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